
2-((Furan-2-ylmethyl)amino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid
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Overview
Description
2-((Furan-2-ylmethyl)amino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid is an organic compound that features a furan ring, a hydroxyphenyl group, and an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid typically involves the following steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Coupling with 3-Hydroxyphenylamine: The furan-2-ylmethylamine is then coupled with 3-hydroxyphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Oxobutanoic Acid Backbone: The final step involves the formation of the oxobutanoic acid backbone, which can be achieved through a series of reactions including esterification, hydrolysis, and oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl group in the oxobutanoic acid backbone can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones from the hydroxyphenyl group.
Reduction: Formation of alcohols from the carbonyl group.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-((Furan-2-ylmethyl)amino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid. For instance, derivatives of amino acids with furan and hydroxyphenyl moieties have shown promising activity against multidrug-resistant pathogens, including bacteria and fungi . The incorporation of these functional groups enhances the biological activity of the compounds, making them suitable candidates for further development as antimicrobial agents.
Inhibition of Viral Proteins
Research has identified derivatives related to this compound as potential inhibitors of viral proteins, specifically targeting SARS-CoV-2. The structural characteristics of similar compounds suggest that they may interact effectively with viral enzymes, offering a pathway for the development of antiviral medications .
Toxicological Assessments
Risk Assessment Frameworks
The European Union's regulations on animal testing for cosmetic products necessitate the development of alternative methods for assessing toxicity. The TOXIN knowledge graph integrates historical data with new methodologies to evaluate the safety of cosmetic ingredients, including those related to this compound. This framework allows for the identification of potential liver toxicity associated with cosmetic compounds .
In Silico Toxicity Predictions
Utilizing computational models such as the OECD QSAR Toolbox, researchers can predict the toxicological profiles of compounds like this compound. These predictions are crucial for assessing safety without reliance on animal testing, aligning with modern ethical standards in research .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy and safety profiles of chemical compounds. Studies focusing on similar compounds have demonstrated how variations in functional groups influence biological activity. For instance, modifications to the furan or phenolic components can significantly alter the compound's interaction with biological targets .
- Antimicrobial Efficacy Study : A library of amino acid derivatives was synthesized and screened against drug-resistant pathogens, demonstrating significant antimicrobial activity .
- Toxicity Assessment Using TOXIN KG : The integration of historical animal data with new methodologies allowed researchers to evaluate liver toxicity risks associated with cosmetic ingredients effectively .
Mechanism of Action
The mechanism of action of 2-((Furan-2-ylmethyl)amino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid
- 2-((Furan-2-ylmethyl)amino)-4-((3-chlorophenyl)amino)-4-oxobutanoic acid
Uniqueness
The presence of the hydroxyphenyl group in 2-((Furan-2-ylmethyl)amino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid imparts unique properties such as increased hydrogen bonding potential and reactivity towards oxidation, distinguishing it from similar compounds with different substituents on the phenyl ring.
Biological Activity
2-((Furan-2-ylmethyl)amino)-4-((3-hydroxyphenyl)amino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and a hydroxyphenyl group, which are critical for its biological activity. The molecular formula is C13H13N3O4, and it possesses unique structural characteristics that contribute to its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like fatty acid synthesis and oxidative stress responses.
- Antioxidant Activity : The presence of the hydroxyphenyl moiety is associated with antioxidant properties, which may help in mitigating oxidative damage in cells.
- Anticancer Properties : There is emerging evidence that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of related compounds and their implications for this compound:
Case Studies
- Inhibition of Fatty Acid Synthase (FASN) : A study demonstrated that compounds similar to this compound effectively inhibited FASN, leading to reduced lipid accumulation in cancer cells, suggesting a therapeutic strategy for obesity-related cancers .
- Antioxidant Effects : Research on related hydroxyphenyl compounds showed significant antioxidant activity, which was attributed to their ability to scavenge free radicals and protect cellular components from oxidative stress .
- Cytotoxicity Against Cancer Cell Lines : Various derivatives have been tested against multiple cancer cell lines, showing promising results in inducing apoptosis and inhibiting proliferation .
Properties
Molecular Formula |
C15H16N2O5 |
---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-4-(3-hydroxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H16N2O5/c18-11-4-1-3-10(7-11)17-14(19)8-13(15(20)21)16-9-12-5-2-6-22-12/h1-7,13,16,18H,8-9H2,(H,17,19)(H,20,21) |
InChI Key |
WEDUZIRGFOOZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Origin of Product |
United States |
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